4-(3-Methylisoxazol-5-yl)thiazol-2-amine
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Overview
Description
- is a chemical compound with the following structure:
- It contains an isoxazole ring fused to a thiazole ring, and an amino group at the 2-position of the thiazole ring.
- Isoxazole derivatives are known for their diverse pharmacological properties, including hypoglycemic, analgesic, anti-inflammatory, antibacterial, anti-HIV, and anticancer activities .
- Thiazole compounds also exhibit versatile antineoplastic activities and inhibit enzymes involved in cell division .
4-(3-Methylisoxazol-5-yl)thiazol-2-amine: C8H8N4OS
.Preparation Methods
- The synthetic routes to obtain this compound involve reactions of key intermediates.
- For example, the key intermediate 3-amino-5-methylisoxazole can react with phthalic anhydride or maleic anhydride under different conditions to produce various isoxazole products.
- Schiff bases derived from 3-amino-5-methylisoxazole and different aldehydes can be condensed with thioglycolic acid to yield thiazolidin-4-one derivatives.
- Further condensation of Schiff bases with secondary amines leads to 5-substituted pyrazole derivatives .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
4-(3-Methylisoxazol-5-yl)thiazol-2-amine: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound finds applications in:
Chemistry: As a building block for drug development.
Biology: Investigating its effects on cellular processes.
Medicine: Potential anticancer properties.
Industry: Synthesis of novel compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely involves interactions with molecular targets and signaling pathways related to cell growth and division.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related compounds like 4-(4-Bromophenyl)-thiazol-2-amine and [4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]- (3-Nitro-Phenyl)-Amine .
- Highlighting the uniqueness of 4-(3-Methylisoxazol-5-yl)thiazol-2-amine in terms of its structure, properties, and applications would be valuable.
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-6(11-10-4)5-3-12-7(8)9-5/h2-3H,1H3,(H2,8,9) |
InChI Key |
GGLUPOVMYMPJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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